molecular formula C10H22Br2OSi B13472824 Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane CAS No. 1388758-76-6

Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane

Cat. No.: B13472824
CAS No.: 1388758-76-6
M. Wt: 346.17 g/mol
InChI Key: SWCXNHYEAVFPCP-UHFFFAOYSA-N
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Description

Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a dibromobutane moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1,4-dibromobutan-2-ol. The reaction is carried out in the presence of a base such as imidazole in an anhydrous solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The dibromo groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding alcohols or ketones.

Scientific Research Applications

Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane exerts its effects involves the formation of carbon-silicon bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane is unique due to the presence of two bromine atoms, which makes it highly reactive in substitution reactions. This reactivity can be leveraged in the synthesis of a wide range of organic compounds, making it a valuable reagent in organic chemistry.

Properties

CAS No.

1388758-76-6

Molecular Formula

C10H22Br2OSi

Molecular Weight

346.17 g/mol

IUPAC Name

tert-butyl-(1,4-dibromobutan-2-yloxy)-dimethylsilane

InChI

InChI=1S/C10H22Br2OSi/c1-10(2,3)14(4,5)13-9(8-12)6-7-11/h9H,6-8H2,1-5H3

InChI Key

SWCXNHYEAVFPCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCBr)CBr

Origin of Product

United States

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